Cas no 2229649-87-8 (3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)

3-(6-クロロ-2-メトキシピリジン-3-イル)プロプ-2-エナールは、有機合成中間体として重要な化合物です。この化合物は、ピリジン骨格にクロロ基とメトキシ基が導入された構造を持ち、プロペナール鎖が結合していることが特徴です。特に医薬品や農薬の合成において有用な中間体として活用されます。反応性の高いアルデヒド基を有するため、各種縮合反応や付加反応に適しています。また、芳香族性と不飽和結合を併せ持つことで、多様な誘導体合成が可能です。高い純度と安定性を備えており、精密有機合成において重要な役割を果たします。

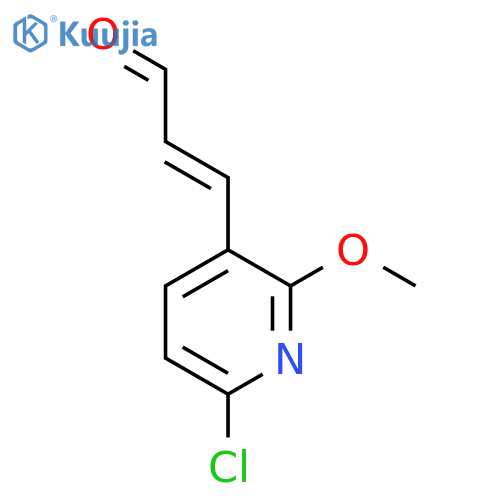

2229649-87-8 structure

商品名:3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal

- EN300-1995508

- 2229649-87-8

-

- インチ: 1S/C9H8ClNO2/c1-13-9-7(3-2-6-12)4-5-8(10)11-9/h2-6H,1H3/b3-2+

- InChIKey: DINNASJTALONIV-NSCUHMNNSA-N

- ほほえんだ: ClC1=CC=C(/C=C/C=O)C(=N1)OC

計算された属性

- せいみつぶんしりょう: 197.0243562g/mol

- どういたいしつりょう: 197.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1995508-2.5g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-1995508-0.25g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-1995508-10.0g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 10g |

$4852.0 | 2023-05-31 | ||

| Enamine | EN300-1995508-0.5g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-1995508-0.05g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-1995508-0.1g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-1995508-10g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 10g |

$4852.0 | 2023-09-16 | ||

| Enamine | EN300-1995508-5.0g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 5g |

$3273.0 | 2023-05-31 | ||

| Enamine | EN300-1995508-1.0g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 1g |

$1129.0 | 2023-05-31 | ||

| Enamine | EN300-1995508-1g |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal |

2229649-87-8 | 1g |

$1129.0 | 2023-09-16 |

3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2229649-87-8 (3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬